molecular formula C12H15NO2 B8460570 6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one CAS No. 1116232-48-4

6-Methoxy-4,4-dimethyl-3,4-dihydro-1h-quinolin-2-one

Cat. No. B8460570
M. Wt: 205.25 g/mol
InChI Key: FNKAVSMEVXQRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07981903B2

Procedure details

A solution of 3-methyl-N-[4-(methyloxy)phenyl]-2-butenamide (5.8 g, 28 mmol) in dichloromethane (250 mL) was treated with aluminum trichloride (13 g, 97 mmol, Aldrich). The mixture was refluxed for 7 h, cooled, and then poured over ice. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated to give 4,4-dimethyl-6-(methyloxy)-3,4-dihydro-2(1H)-quinolinone (4.5 g, 77%). 1H NMR (400 MHz, DMSO-d6) δppm 1.20 (s, 6 H), 2.29 (s, 2 H), 3.71 (s, 3 H), 6.72-6.81 (m, 2 H), 6.83 (d, J=2.6 Hz, 1 H), 9.97 (s, 1 H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:5].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[CH3:1][C:2]1([CH3:15])[C:8]2[C:7](=[CH:12][CH:11]=[C:10]([O:13][CH3:14])[CH:9]=2)[NH:6][C:4](=[O:5])[CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
CC(=CC(=O)NC1=CC=C(C=C1)OC)C
Name
Quantity
13 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured over ice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(NC2=CC=C(C=C12)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.